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molecular formula C10H7BrS B052010 2-(4-Bromophenyl)thiophene CAS No. 40133-22-0

2-(4-Bromophenyl)thiophene

Cat. No. B052010
M. Wt: 239.13 g/mol
InChI Key: XKOJJKOSNQXQGP-UHFFFAOYSA-N
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Patent
US07850872B2

Procedure details

As shown in the following Reaction 8,130 mg (0.6 mmol) of 4-bromophenyl boronic acid was melted in 15 mL of thiophene, and 500 mg (3.22 mmol, 3 eq) of manganese(III) acetate dihydrate was added thereto, and then the reaction solution was refluxed for 1 hour at temperature of 85° C. Next, the reaction solution was filtered with hexane using a funnel charged with silica gel, and dehydrated with magnesium sulfate and distilled under reduced pressure. The compound distilled under reduced pressure was purified with a column chromatography (mobile phase: n-hexane) to obtain 140 mg of 2-(4-bromo-phenyl)-thiophene with a yield of 98%. NMR data of the obtained compound is as follows. [1H NMR (400 MHz, CDCl3): δ 7.50 (m, 4H), 7.25 (d, 2H), 7.07 (t, 1H)].
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.[S:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1>O.O.C([O-])(=O)C.[Mn+3].C([O-])(=O)C.C([O-])(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]2[S:11][CH:15]=[CH:14][CH:13]=2)=[CH:4][CH:3]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0.6 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S1C=CC=C1
Step Three
Name
Quantity
500 mg
Type
catalyst
Smiles
O.O.C(C)(=O)[O-].[Mn+3].C(C)(=O)[O-].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Next, the reaction solution was filtered with hexane using a funnel
ADDITION
Type
ADDITION
Details
charged with silica gel
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The compound distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified with a column chromatography (mobile phase: n-hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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